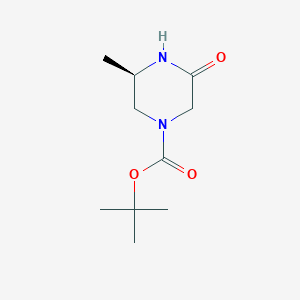

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methyl-5-oxopiperazine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperazine derivative in a more sustainable and controlled manner .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity.

Case Study: Synthesis of Peptidomimetics

Research has demonstrated that derivatives of this compound can be employed to create peptidomimetics. These compounds mimic the structure and function of peptides, which are crucial for drug design targeting specific biological pathways. The synthesis process involves coupling reactions that leverage the piperazine ring to introduce diverse functional groups, enhancing the pharmacological profile of the resulting compounds .

Chiral Synthesis

The compound is also significant in chiral synthesis, where it serves as a chiral building block for creating enantiomerically pure substances. This is particularly important in the synthesis of drugs where chirality can influence efficacy and safety profiles.

Example: Chiral Amino Acids

In a study focused on developing new chiral amino acids, this compound was utilized to create proline analogs. These analogs are essential for synthesizing more complex structures used in therapeutic applications .

The compound has been investigated for its potential biological activities, including its role as an agonist for specific receptors involved in various physiological processes.

Case Study: Thrombopoietin Mimetic

In patent literature, derivatives of similar piperazine compounds have been described as thrombopoietin mimetics, which are crucial for enhancing platelet production in thrombocytopenia treatment. The structural similarities suggest that this compound may also exhibit similar properties when appropriately modified .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Used in peptidomimetics and chiral synthesis |

| Chiral Synthesis | Building block for enantiomerically pure compounds | Effective in creating proline analogs |

| Biological Activity Research | Potential agonist for thrombopoietin receptors | Similar compounds show promise in platelet production enhancement |

Mecanismo De Acción

The mechanism of action of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity by affecting its steric and electronic properties. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl (3R)-3-methyl-5-oxopiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

Tert-butyl (3R)-3-methyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring.

Uniqueness

Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is unique due to the presence of the piperazine ring, which provides distinct chemical and biological properties compared to other similar compounds. The piperazine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Actividad Biológica

Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and implications based on available research findings.

Chemical Structure and Properties

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

SMILES Notation: CC1CN(CC(=O)N1)C(=O)OC(C)(C)C

InChIKey: CSDMPDKITXDRDO-UHFFFAOYSA-N

The compound features a piperazine ring with a tert-butyl ester and a ketone functional group, which may contribute to its reactivity and interaction with biological targets.

Peptidomimetic Activity

The compound's structure is akin to known peptidomimetics, which can mimic natural peptides and proteins. Such compounds are often employed in drug design to enhance bioavailability and specificity for target receptors . The incorporation of piperazine moieties has been shown to improve binding affinities in therapeutic applications, particularly in cancer treatment and metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following synthetic pathway is commonly employed:

- Formation of the Piperazine Ring:

- Reaction of 1,2-diamines with carbonyl compounds.

- Introduction of Functional Groups:

- Esterification with tert-butyl chloroformate to introduce the tert-butyl ester.

- Oxidation Reactions:

- Conversion of secondary amines to ketones or oxo groups.

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial properties of various piperazine derivatives against E. coli. While the original compound did not show intrinsic antibacterial activity (MIC > 250 μM), its derivatives demonstrated enhanced potency when used in combination with traditional antibiotics .

Case Study 2: Peptidomimetic Applications

Research focused on the design of cyclic α-amino acids derived from oxopiperazines has shown promising results in enhancing peptide stability and bioactivity. These findings suggest that this compound could be developed into effective therapeutic agents targeting specific biological pathways .

Tables of Biological Activity Data

| Activity Type | Compound | MIC (μM) | Target Organism |

|---|---|---|---|

| Antibacterial | This compound | >250 | E. coli |

| Peptidomimetic | Similar Derivative | 12.5–25 | Various Cancer Cell Lines |

Propiedades

IUPAC Name |

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDMPDKITXDRDO-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.